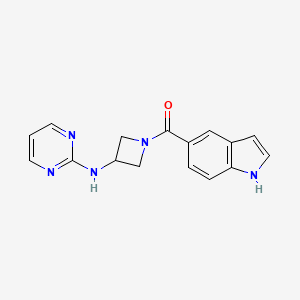

(1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-2461, is a small molecule inhibitor that has been developed as a potential anticancer agent. It works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells.

科学的研究の応用

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) explored the synthesis of azetidinone analogues related to (1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and their potential in antimicrobial and antituberculosis applications. The study found that these compounds exhibited significant antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis.

Anticancer Activity

Hafez et al. (2016) investigated novel pyrazole derivatives, including compounds structurally similar to this compound, for their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). The study highlighted that some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin, indicating their potential in cancer treatment.

Riboflavin and F420 Biosynthesis in Archaea

Graupner et al. (2002) investigated the role of pyrimidine nucleotide reductase in riboflavin and F420 biosynthesis in archaea, which is relevant to the chemistry of this compound (Graupner, Xu, & White, 2002). This research provided insights into the biosynthetic pathways in archaea and their similarity to yeast.

Synthesis and Rearrangement Studies

Dejaegher and de Kimpe (2004) focused on the synthesis and rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones, closely related to the compound (Dejaegher & de Kimpe, 2004). Their study explored the potential use of these compounds as intermediates in synthesizing highly functionalized compounds.

Biological and Pharmacological Properties

Ishani et al. (2021) conducted a study on a similar indole derivative, examining its antioxidant, antitumor, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021). This research provides an understanding of the diverse biological behaviors of such compounds.

Antipsychotic Investigation

A study by Gopi, Sastry, and Dhanaraju (2017) explored the antipsychotic activity of novel compounds structurally related to this compound (Gopi, Sastry, & Dhanaraju, 2017). Their findings showed significant antipsychotic activity, indicating potential applications in mental health treatments.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The specific changes resulting from this interaction would depend on the particular target and the context in which the interaction occurs.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level. These could potentially include modulation of receptor activity, inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death among others .

特性

IUPAC Name |

1H-indol-5-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-15(12-2-3-14-11(8-12)4-7-17-14)21-9-13(10-21)20-16-18-5-1-6-19-16/h1-8,13,17H,9-10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLGHUPWWYCIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2843009.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B2843023.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)